REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:6](=[O:13])[N:7]([CH3:12])[CH:8]=[C:9]([Cl:11])[CH:10]=1)=[O:4].[OH-].[Na+]>CO>[Cl:11][C:9]1[CH:10]=[C:5]([C:3]([OH:4])=[O:2])[C:6](=[O:13])[N:7]([CH3:12])[CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
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0.36 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C(N(C=C(C1)Cl)C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
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the methanol was removed by a stream of nitrogen
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Type
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ADDITION
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Details
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Water (2 ml) was added
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Type
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CUSTOM
|
Details
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A thick white precipitate formed which
|
Type
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CUSTOM
|
Details
|
was partitioned between water and dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic layer was removed
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an orange-yellow solid
|
Type
|
CUSTOM
|
Details
|
The material was partitioned between 1N HCl and EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed twice with 1N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(N(C1)C)=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |